MIC and Species Selectivity Profile of Evybactin vs. Rifampicin and Moxifloxacin
Evybactin demonstrates an MIC of 0.25 μg/mL against M. tuberculosis H37Rv, which is comparable to rifampicin (0.12–0.5 μg/mL) and moxifloxacin (0.125–0.5 μg/mL) [1][2]. However, evybactin exhibits a uniquely narrow spectrum: it lacks activity against commensal Lactobacillus and Bacteroides species (MIC > 128 μg/mL) and shows minimal activity against S. aureus (MIC 128 μg/mL) [1]. In contrast, rifampicin is broadly active against Gram-positive bacteria, and moxifloxacin is a broad-spectrum fluoroquinolone [1][2]. This >512-fold selectivity window (0.25 μg/mL vs. >128 μg/mL) for M. tuberculosis over off-target commensals is not observed with rifampicin or moxifloxacin.
| Evidence Dimension | MIC (M. tuberculosis H37Rv) vs. MIC (Commensal Bacteria) |
|---|---|
| Target Compound Data | Evybactin: M. tuberculosis MIC = 0.25 μg/mL; Lactobacillus spp./Bacteroides spp. MIC > 128 μg/mL |
| Comparator Or Baseline | Rifampicin: M. tuberculosis MIC = 0.12–0.5 μg/mL, active against Gram-positive bacteria; Moxifloxacin: M. tuberculosis MIC = 0.125–0.5 μg/mL, broad-spectrum activity |
| Quantified Difference | Evybactin selectivity window >512-fold for M. tuberculosis over commensals; rifampicin and moxifloxacin exhibit no such narrow spectrum |
| Conditions | Broth microdilution; M. tuberculosis H37Rv; commensal strains under anaerobic conditions |
Why This Matters
The narrow spectrum enables microbiome-sparing TB studies that are not feasible with broad-spectrum comparators, supporting targeted research without confounding off-target antimicrobial effects.
- [1] Imai Y, et al. Evybactin is a DNA gyrase inhibitor that selectively kills Mycobacterium tuberculosis. Nat Chem Biol. 2022;18(11):1236-1244. doi:10.1038/s41589-022-01102-7 View Source
- [2] Lysenko V, et al. Total Synthesis and Structural Reassignment of the Antitubercular Natural Product Evybactin. Chem Eur J. 2024;31(1):e202403767. doi:10.1002/chem.202403767 View Source
